molecular formula C24H34O3 B104244 3-Oxochola-4,6-dien-24-oic Acid CAS No. 88179-71-9

3-Oxochola-4,6-dien-24-oic Acid

Cat. No. B104244
CAS RN: 88179-71-9
M. Wt: 370.5 g/mol
InChI Key: CREVIXFSUWYGRJ-IHMUCKAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxochola-4,6-dien-24-oic Acid is a unique chemical compound with the linear formula C24H34O3 . It has a molecular weight of 370.537 . This compound is an intermediate in the synthesis of various bile acids . It’s the 3-oxo derivative of chola-4,6-dien-24-oic acid .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 3-Oxochola-4,6-dien-24-oic Acid. It’s noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Prognostic Indicator in Hepatobiliary Disease

A study conducted by Kimura et al. (1998) highlighted the role of 3-Oxochola-4,6-dien-24-oic acid in the prognosis of hepatobiliary diseases. The research found that an increase in this compound in the urine of patients with hepatobiliary disease is an indicator of poor prognosis. This was especially notable in patients with a deficiency of 3-oxo-delta4-steroid 5beta-reductase and acute hepatic failure (Kimura et al., 1998).

Indicator of Liver Cirrhosis Severity

Mocan et al. (2021) reported that plasma levels of 3-Oxochola-4,6-dien-24-oic acid, along with another bile acid, are significantly correlated with the severity of liver cirrhosis. This correlation was observed irrespective of the presence of hepatocellular carcinoma, making it a potential biomarker for assessing liver cirrhosis severity (Mocan et al., 2021).

Biotransformation Studies

Research on bacterial degradation of bile acids under anaerobic conditions, conducted by Owen and Bilton (1983), identified 3-Oxochola-4,6-dien-24-oic acid as one of the byproducts. This study provides insights into the metabolic pathways and transformation processes of bile acids in bacterial systems (Owen & Bilton, 1983).

Role in HIV-1 Disease

Zhang et al. (2015) investigated the effect of a related compound, 3-oxotirucalla-7, 24-dien-21-oic acid, on CD8+ T cell recovery in HIV-1 disease. This study suggests the potential therapeutic application of compounds structurally similar to 3-Oxochola-4,6-dien-24-oic acid in the treatment of HIV-1 (Zhang et al., 2015).

properties

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREVIXFSUWYGRJ-IHMUCKAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415288
Record name 3-Oxochola-4,6-dien-24-oic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxo-4,6-choladienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Oxochola-4,6-dien-24-oic Acid

CAS RN

88179-71-9
Record name 3-Oxochola-4,6-dien-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88179-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chola-4,6-dien-24-oic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088179719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxochola-4,6-dien-24-oic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WV6M12MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Oxo-4,6-choladienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxochola-4,6-dien-24-oic Acid
Reactant of Route 2
3-Oxochola-4,6-dien-24-oic Acid
Reactant of Route 3
3-Oxochola-4,6-dien-24-oic Acid
Reactant of Route 4
3-Oxochola-4,6-dien-24-oic Acid
Reactant of Route 5
3-Oxochola-4,6-dien-24-oic Acid
Reactant of Route 6
3-Oxochola-4,6-dien-24-oic Acid

Citations

For This Compound
20
Citations
A Kimura, M Suzuki, T Murai, T Kurosawa, M Tohma… - Journal of …, 1998 - Elsevier
Background/Aims: Urinary 3-oxo-Δ 4 bile acids have been detected in infants who ultimately died of liver disease. We used qualitative and quantitative methods to compare urinary 3-…
Number of citations: 20 www.sciencedirect.com
M Horinouchi, T Hayashi, H Koshino, M Malon… - The Journal of Steroid …, 2014 - Elsevier
Comamonas testosteroni degrades testosterone into 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and 2-hydroxyhexa-2,4-dienoic acid via aromatization of the A-ring. The …
Number of citations: 22 www.sciencedirect.com
I Mazumder, SB Mahato - Steroids, 1993 - Elsevier
Metabolism of cholic acid, chenodeoxycholic acid, ursodeoxycholic acid, and deoxycholic acid by the grown cells of the bacterium Alcaligenes recti suspended in water was studied. …
Number of citations: 6 www.sciencedirect.com
RW Owen, RF Bilton - Biochemical Journal, 1983 - portlandpress.com
The bacterial degradation of cholic acid under anaerobic conditions by Pseudomonas sp. NCIB 10590 was studied. The major unsaturated neutral compound was identified as 12 beta-…
Number of citations: 24 portlandpress.com
P Goddard, MJ Hill - 1973 - portlandpress.com
Epidemiological studies have shown that there is a strong correlation between the incidence of colon cancer and the amount of dietary fat. We have postulated that this is mediated by …
Number of citations: 25 portlandpress.com
A Kimura, F Endo, S Kagimoto, T Inoue… - Pediatrics …, 1998 - Wiley Online Library
Background: It has been suggested that quantitative analysis of urinary bile acids may help to distinguish primary 3‐oxo‐δ 4 ‐steroid 5β‐reductase deficiency from the excretion of 3‐oxo…
Number of citations: 7 onlinelibrary.wiley.com
T Yoshimura, T Taniguchi, D Kobayashi… - … of Immunoassay and …, 2001 - Taylor & Francis
A microplate enzyme immunoassay (EIA) was developed for the measurement of glycine- and taurine-conjugated 7α-hydroxy-3-oxo-4-cholenoic acids (CDCA-Δ 4 -3-one) in human …
Number of citations: 1 www.tandfonline.com
AD Patterson, O Maurhofer, D Beyoğlu, C Lanz… - Cancer research, 2011 - AACR
There has been limited analysis of the effects of hepatocellular carcinoma (HCC) on liver metabolism and circulating endogenous metabolites. Here, we report the findings of a plasma …
Number of citations: 286 aacrjournals.org
T Inoue, A Kimura, K Aoki, M Tohma… - Archives of Disease in …, 1997 - fn.bmj.com
AIMS To investigate whether a fetal pathway of bile acid synthesis persists in neonates and infants. METHODS 3-oxo-Δ 4 bile acids were determined qualitatively and quantitatively in …
Number of citations: 27 fn.bmj.com
S Hayakawa, S Hashimoto, T Onaka - Biochemical Journal, 1976 - portlandpress.com
The metabolism of cholic acid (I) by Streptomyces rubescens was investigated. This organism effected ring A cleavage, side-chain shortening and amide bond formation and gave the …
Number of citations: 10 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.